Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate]
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Overview
Description
Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] is an organic compound that features a naphthalene core substituted with two methyl(phenyl)carbamate groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] typically involves the reaction of naphthalene-2,3-diol with methyl(phenyl)isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:
Starting Materials: Naphthalene-2,3-diol and methyl(phenyl)isocyanate.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent like dichloromethane or toluene. The temperature is maintained at room temperature to slightly elevated temperatures (25-50°C).
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the naphthalene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Oxidized derivatives of the naphthalene core.
Reduction: Reduced forms of the carbamate groups.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- Naphthalene-2,3-diyl bis[ethyl(phenyl)carbamate]
- Naphthalene-2,3-diyl bis[isopropyl(phenyl)carbamate]
- Naphthalene-2,3-diyl bis[butyl(phenyl)carbamate]
Uniqueness
Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] is unique due to its specific substitution pattern and the presence of methyl(phenyl)carbamate groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H22N2O4 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
[3-[methyl(phenyl)carbamoyl]oxynaphthalen-2-yl] N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C26H22N2O4/c1-27(21-13-5-3-6-14-21)25(29)31-23-17-19-11-9-10-12-20(19)18-24(23)32-26(30)28(2)22-15-7-4-8-16-22/h3-18H,1-2H3 |
InChI Key |
YDICPOCJAZPXJO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)OC2=CC3=CC=CC=C3C=C2OC(=O)N(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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